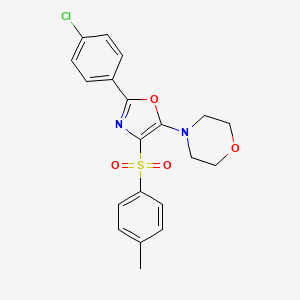

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

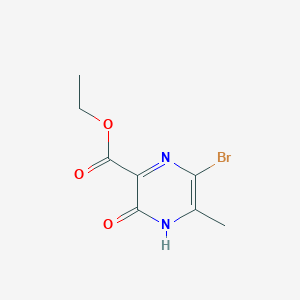

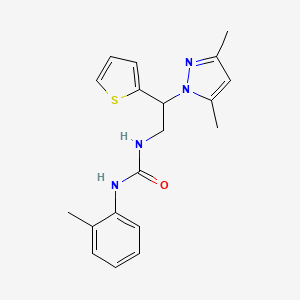

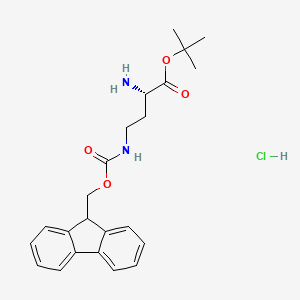

The compound “4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine” is a complex organic molecule that contains an oxazole ring and a morpholine ring, both of which are common structures in medicinal chemistry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its oxazole and morpholine rings. The presence of the chlorophenyl group could also influence its three-dimensional structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar morpholine ring and the aromatic oxazole and phenyl rings could affect its solubility, melting point, and boiling point .Scientific Research Applications

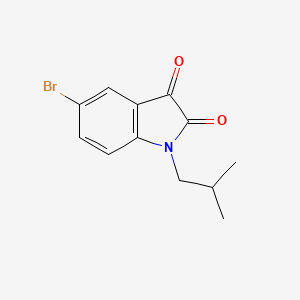

- The compound has been investigated for its antimicrobial potential. Specifically, newly synthesized derivatives of 4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine were evaluated against bacterial (both Gram-positive and Gram-negative) and fungal species. Notably, compounds d1, d2, and d3 exhibited promising antimicrobial activity .

- Mechanism: The thiazole nucleus in the compound likely contributes to its antimicrobial effects by interfering with bacterial lipid biosynthesis and other mechanisms .

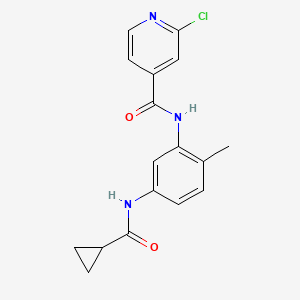

- In vitro studies using the estrogen receptor-positive human breast adenocarcinoma cell line (MCF7) revealed that compounds d6 and d7 displayed notable anticancer activity against breast cancer cells .

- Molecular docking studies further supported the binding affinity of these compounds within the active site of relevant proteins (PDB IDs: 1JIJ, 4WMZ, and 3ERT), suggesting their potential as lead compounds for rational drug design .

Antimicrobial Activity

Anticancer Properties

Antinociceptive Activity

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O4S/c1-14-2-8-17(9-3-14)28(24,25)19-20(23-10-12-26-13-11-23)27-18(22-19)15-4-6-16(21)7-5-15/h2-9H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQPUGNXUMNNIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(4-Chlorophenyl)-4-tosyloxazol-5-yl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2381671.png)

![2-[[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2381681.png)

![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)